L-Asparagine-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

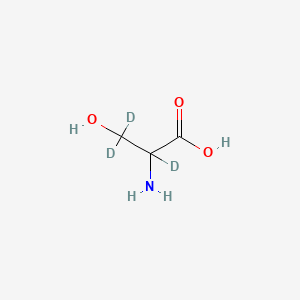

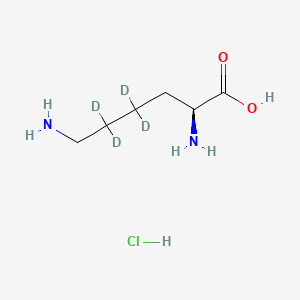

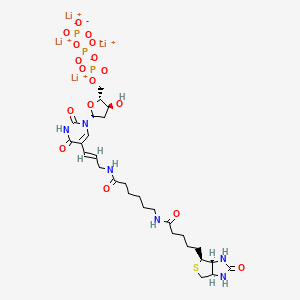

L-Asparagine-d3 is a deuterium-labeled form of L-Asparagine . It is a non-essential amino acid that is formed from L-aspartic acid and L-glutamine by asparagine synthetase (ASNS), and it is deamidated by L-asparaginase to produce L-aspartic acid and ammonia . L-Asparagine-d3 is intended for use as an internal standard for the quantification of L-asparagine by GC- or LC-MS .

Synthesis Analysis

L-Asparagine is synthesized from L-aspartic acid and L-glutamine by asparagine synthetase (ASNS) . Bioproduction of L-Asparagine has been achieved using a dual enzyme-coupled conversion approach . Under optimal reaction conditions, a maximum yield of 11.67 g/L of L-asparagine was achieved, with an 88.43% conversion rate .

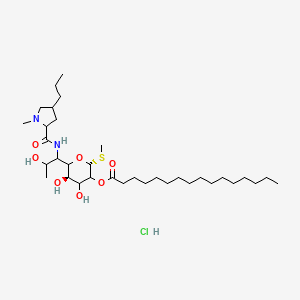

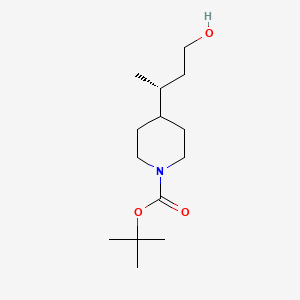

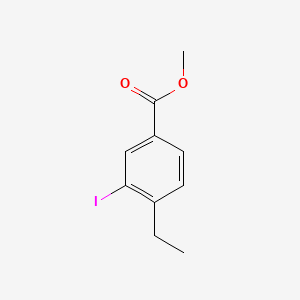

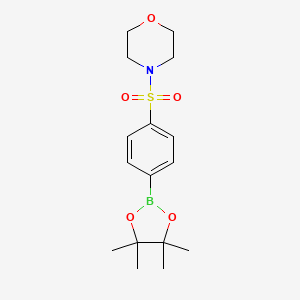

Molecular Structure Analysis

The molecular formula of L-Asparagine-d3 is C4H5D3N2O3 . Information about the three-dimensional structure of L-asparaginase from Escherichia coli and Erwinia sp. have identified residues that are essential for catalytic activity .

Chemical Reactions Analysis

L-Asparaginase catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia . After the addition of asparagine, the nucleophilic threonine, located close to the active center of the protein, interacts with the carbonyl group of the amide substrate (L-Asn) to form an intermediate product of the reaction—an acyl-enzyme .

Physical And Chemical Properties Analysis

L-Asparagine-d3 is a solid substance . It is soluble in 1N HCl . The molecular weight of L-Asparagine-d3 is 153.1517 .

Mechanism of Action

L-Asparagine-d3, like L-Asparagine, is involved in the metabolic control of cell functions in nerve and brain tissue . It reverses ASNS siRNA knockdown-induced decreases in proliferation in a panel of six human cancer cell lines, indicating that both exogenous and endogenous L-asparagine promote proliferation of these cells .

Safety and Hazards

properties

CAS RN |

14341-77-6 |

|---|---|

Molecular Formula |

C4H8N2O3 |

Molecular Weight |

135.137 |

IUPAC Name |

(2S)-2,4-diamino-2,3,3-trideuterio-4-oxobutanoic acid |

InChI |

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D |

InChI Key |

DCXYFEDJOCDNAF-RBXBQAPRSA-N |

SMILES |

C(C(C(=O)O)N)C(=O)N |

synonyms |

Asparagine-d3; (-)-Asparagine-d3; (S)-2,4-Diamino-4-oxobutanoic Acid-d3; (S)-Asparagine-d3; 3: PN: US20090069547 PAGE: 10 claimed protein-d3; Agedoite-d3; Altheine-d3; Asn-d3; Asparagine Acid-d3; Asparamide-d3; Aspartamic-d3 Acid; Aspartic-d3 Acid Am |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one](/img/structure/B566058.png)

![3-[2-[(4-fluorophenyl)methylamino]-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B566067.png)

![1-methyl-5-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)carbamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B566071.png)

![4-[(3-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one](/img/structure/B566077.png)